(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a complex organic compound that features a furan ring, an isoxazole ring, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction.
Formation of the Phenylacrylamide Moiety: This step involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the isoxazole ring, in particular, is known to impart bioactivity to molecules.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and isoxazole rings may play a role in binding to the active sites of these targets, while the phenylacrylamide moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)methanol: This compound shares the furan and isoxazole rings but lacks the phenylacrylamide moiety.
(5-(Furan-2-yl)isoxazol-3-yl)methanamine: Similar structure but with an amine group instead of the phenylacrylamide moiety.
Uniqueness
(Z)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is unique due to the combination of its structural features. The presence of both the furan and isoxazole rings, along with the phenylacrylamide moiety, provides a distinct set of chemical and biological properties that are not found in the simpler analogs.
Properties
IUPAC Name |
(Z)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(9-8-13-5-2-1-3-6-13)18-12-14-11-16(22-19-14)15-7-4-10-21-15/h1-11H,12H2,(H,18,20)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALVCAEBXKLDF-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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